2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile
Overview
Description
The chemical compound ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, such as drug discovery, materials synthesis, and organic chemistry investigations1.
Synthesis Analysis
Unfortunately, specific synthesis methods for ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ were not found in the search results. However, pyrazole derivatives, which this compound is a part of, are known to be synthesized through various methods2. For instance, one method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine2.Molecular Structure Analysis
The molecular structure of ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ was not explicitly found in the search results. However, pyrazole derivatives, which this compound is a part of, are known to have a five-membered heterocyclic ring with two adjacent nitrogen atoms2.Chemical Reactions Analysis
Specific chemical reactions involving ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ were not found in the search results. However, pyrazole derivatives are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ were not found in the search results. However, pyrazole derivatives are known to act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups2.Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
Research into 2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile and related compounds has been focused on the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry and materials science. For example, the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety involves compounds with structural similarities, highlighting the versatility of pyrazole derivatives in constructing complex heterocyclic systems with potential biological activities (Abdelhamid & Afifi, 2010). Moreover, facile one-pot syntheses have been developed for new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, demonstrating the reactivity of such compounds and their utility in synthesizing novel heterocyclic compounds with possible pharmacological applications (Latif, Rady, & Döupp, 2003).
Green Chemistry and Synthesis Approaches
The development of environmentally friendly synthetic approaches is another area of interest. For instance, green one-pot solvent-free synthesis methods have been employed for creating pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the commitment to more sustainable and less hazardous chemical synthesis processes (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Novel Heterocyclizations
Innovative pathways to synthesize highly functionalized heterocyclic compounds have been explored. For example, selective instability of the trifluoromethyl group linked to carbon has been leveraged as a prerequisite for new heterocyclizations, resulting in compounds like pyrazoles and 1H-pyrazolo[3,4-d]pyridazinones, which could have various applications, including as pharmaceutical intermediates (Pilgram & Skiles, 1988).
Antimicrobial Activity
Some derivatives of pyrazole compounds have been studied for their antimicrobial activity. Synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and their evaluation as antimicrobial agents show the potential of these compounds in combating microbial infections (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Fluorescence and Biological Applications
The unique reactivity of compounds related to 2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile has been exploited for synthesizing novel fluorescent molecules. For instance, trifluoromethylated pyrazolo[1,5-a]pyrimidine has been identified as a new fluorescent molecule with potential for various biological applications due to its binding sites and strong fluorescence intensity (Wu et al., 2006).
Safety And Hazards
Specific safety and hazard information for ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ was not found in the search results. However, it’s important to handle all chemical compounds with care and follow safety guidelines.
Future Directions
The future directions for ‘2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile’ were not found in the search results. However, pyrazole derivatives are known to have a broad range of applications in biological, physical-chemical, material science, and industrial fields2. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications2.
properties
IUPAC Name |
2-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-2-14-6(3-4-12)5-7(13-14)8(9,10)11/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSLDLDVHAWASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202198 | |
Record name | 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile | |
CAS RN |
1260659-32-2 | |
Record name | 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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